molecular formula C10H5F3O2S B6198507 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid CAS No. 1211588-36-1

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid

Cat. No.: B6198507
CAS No.: 1211588-36-1
M. Wt: 246.21 g/mol
InChI Key: XWWKLRLXGLAOPH-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzothiophene ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing nature, which imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of benzothiophene derivatives. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

Scientific Research Applications

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s ability to interact with various molecular targets through:

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2-benzothiophene-3-carboxylic acid
  • 5-(trifluoromethyl)-1-benzofuran-3-carboxylic acid
  • 5-(trifluoromethyl)-1-benzothiazole-3-carboxylic acid

Uniqueness

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid stands out due to its specific substitution pattern on the benzothiophene ring. The position of the trifluoromethyl group and the carboxylic acid group significantly influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for various applications, particularly in drug development and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid involves the introduction of a trifluoromethyl group onto a benzothiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-bromo-5-trifluoromethylbenzene", "sodium hydride", "thiophene", "carbon dioxide", "diethyl ether", "dimethylformamide", "triethylamine", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Preparation of 5-trifluoromethylthiophene-2-carbaldehyde", "2-bromo-5-trifluoromethylbenzene is reacted with sodium hydride in diethyl ether to form the corresponding phenyl lithium intermediate.", "Thiophene is then added to the reaction mixture, resulting in the formation of 5-trifluoromethylthiophene-2-carbaldehyde.", "Step 2: Synthesis of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid", "5-trifluoromethylthiophene-2-carbaldehyde is reacted with dimethylformamide and triethylamine to form the corresponding enamine intermediate.", "Carbon dioxide is then bubbled through the reaction mixture, resulting in the carboxylation of the enamine intermediate to form 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid.", "The crude product is purified by recrystallization from acetic anhydride and sulfuric acid, followed by neutralization with sodium bicarbonate and washing with water." ] }

CAS No.

1211588-36-1

Molecular Formula

C10H5F3O2S

Molecular Weight

246.21 g/mol

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)5-1-2-8-6(3-5)7(4-16-8)9(14)15/h1-4H,(H,14,15)

InChI Key

XWWKLRLXGLAOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CS2)C(=O)O

Purity

95

Origin of Product

United States

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